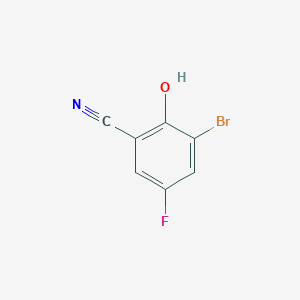

3-Bromo-5-fluoro-2-hydroxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-5-fluoro-2-hydroxybenzonitrile” is a chemical compound with the molecular formula C7H3BrFNO . It has a molecular weight of 216.01 g/mol .

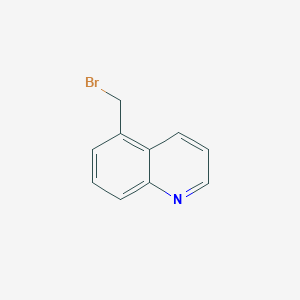

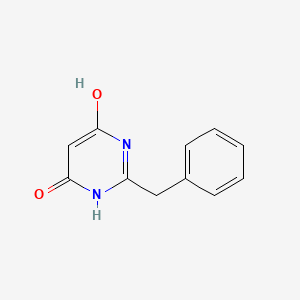

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-fluoro-2-hydroxybenzonitrile” consists of a benzene ring substituted with a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group .Physical And Chemical Properties Analysis

“3-Bromo-5-fluoro-2-hydroxybenzonitrile” has a molecular weight of 216.01 g/mol . It has a topological polar surface area of 44 Ų . The compound is solid at room temperature .Applications De Recherche Scientifique

Pharmaceutical Research

3-Bromo-5-fluoro-2-hydroxybenzonitrile is used in the development of new drugs. For instance, it has been used in the synthesis of the radiotracer 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5) .

Material Science

This compound is used in material science as a building block in crystal engineering . Its unique physical and chemical properties make it suitable for creating complex structures with specific characteristics.

Molecular Receptors

5-fluoro-3-substituted benzoxaboroles, synthesized using 2-Bromo-5-fluorobenzaldehyde, are used as molecular receptors . These receptors can bind to specific molecules, allowing them to be detected or measured.

Molecular Imprinting

The 5-fluoro-3-substituted benzoxaboroles are also used for molecular imprinting . This technique creates a “molecular memory” in a polymer structure, allowing it to selectively recognize and bind to a specific target molecule.

Dyes and Biosensors

The unique properties of 3-Bromo-5-fluoro-2-hydroxybenzonitrile make it useful in the creation of dyes and biosensors . These can be used to detect specific biological or chemical processes.

Agriculture and Industry

3-Bromo-5-fluoro-2-hydroxybenzonitrile has potential implications in various fields, including agriculture and industry. While the specific applications in these fields are not detailed in the sources, the compound’s unique properties suggest it could be used in a variety of ways.

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Mode of Action

It is known that the bromine, fluorine, and hydroxy groups on the benzonitrile ring can potentially interact with various biological targets .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are also currently unknown .

Propriétés

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXOWHHWTQZRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)